molecular formula C5H6N4O2 B2954568 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1955554-93-4

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2954568
CAS No.: 1955554-93-4
M. Wt: 154.129
InChI Key: KJWYPPMAEGLPIL-UHFFFAOYSA-N
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Description

The compound “1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid” contains a tetrazole group and a cyclopropane carboxylic acid group. Tetrazoles are a class of synthetic organic compounds that are heterocyclic with four nitrogen atoms and one carbon atom . Cyclopropane carboxylic acid is a type of cyclic carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. Some general properties can be inferred from its structure, such as its likely solubility in polar solvents due to the presence of the carboxylic acid group .

Scientific Research Applications

Environmentally Responsive Materials

Research has demonstrated the potential of incorporating tetrazole derivatives into supramolecular structures for environmentally responsive materials. For instance, studies have shown that certain macrocyclic compounds, which may include tetrazole functionalities, can form pseudorotaxanes that respond to environmental stimuli like pH and temperature changes. These responsive systems have applications in creating smart materials and sensors (Gong et al., 2011).

Synthesis of Bioactive Compounds

Tetrazoles, including derivatives like "1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid," play a crucial role in medicinal chemistry as bioisosteres for carboxylic acids and amides. Their incorporation into drug molecules enhances metabolic stability and other physicochemical properties, making them valuable for drug design. The synthesis of a wide range of tetrazoles has been explored for creating structurally diverse bioactive compounds (Reed & Jeanneret, 2021).

Coordination Polymers and Metal-Organic Frameworks

The versatility of tetrazole derivatives extends to the development of coordination polymers and metal-organic frameworks (MOFs). These structures are of interest for their unique properties and applications in catalysis, gas storage, and separation technologies. Research has shown that tetrazole-based ligands can form coordination polymers with diverse structural topologies, which are influenced by ligand modifications (Song et al., 2009).

Mechanism of Action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They are often used as bioisosteres of carboxylic acids , which suggests that they may target enzymes or receptors that typically interact with carboxylic acids.

Mode of Action

The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions , suggesting that the compound may interact with its targets through such mechanisms.

Biochemical Pathways

Tetrazoles have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids , which suggests that the compound may have good bioavailability due to its ability to penetrate cell membranes more easily .

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of tetrazoles has been shown to proceed readily in water with zinc salts as catalysts , suggesting that the compound may be stable in aqueous environments

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the presence of the tetrazole and carboxylic acid groups, it could potentially find use in medicinal chemistry or materials science .

Properties

IUPAC Name

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWYPPMAEGLPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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